Methyl 3-(acetylamino)-5-formylbenzoate
Description
Methyl 3-(acetylamino)-5-formylbenzoate (C₁₁H₁₁NO₄, MW: 221.21 g/mol) is a benzoic acid derivative featuring an acetylamino (-NHCOCH₃) group at position 3 and a formyl (-CHO) group at position 5 of the aromatic ring. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and pharmaceutical precursors. Its reactive formyl group enables further functionalization, such as condensation reactions to form Schiff bases or hydrazones, which are critical in developing bioactive molecules .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 3-acetamido-5-formylbenzoate |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-4-8(6-13)3-9(5-10)11(15)16-2/h3-6H,1-2H3,(H,12,14) |
InChI Key |
FLSUXWJCBIEITR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetylamino)-5-formylbenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated to form Methyl 3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group, yielding Methyl 3-aminobenzoate.
Acetylation: The amino group is acetylated using acetic anhydride to form Methyl 3-(acetylamino)benzoate.
Formylation: Finally, the formyl group is introduced at the 5-position through a formylation reaction, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Methyl 3-(acetylamino)-5-carboxybenzoate.
Reduction: Methyl 3-(acetylamino)-5-hydroxymethylbenzoate.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Methyl 3-(acetylamino)-5-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(acetylamino)-5-formylbenzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 3-(acetylamino)-5-formylbenzoate and Analogues
Research Findings and Critical Analysis
Reactivity and Functional Group Influence
- Formyl Group (Target Compound): The aldehyde group at position 5 facilitates nucleophilic additions, making the compound ideal for synthesizing imines or hydrazides. This contrasts with the cyano group in Methyl 3-amino-5-cyanobenzoate, which offers stability and electronic effects suitable for aromatic substitution reactions .
- Iodine Substituents (Iodamide): The triiodo groups in Iodamide enhance X-ray attenuation, critical for its role as a radiopaque contrast agent. However, these substituents increase molecular weight (573.06 g/mol) and reduce solubility compared to non-iodinated analogues .
- The larger molecular weight (411.45 g/mol) and lipophilicity may improve blood-brain barrier penetration .
Pharmacological and Industrial Relevance
- Iodamide’s clinical use as a diagnostic agent underscores the importance of halogenation in imaging, whereas the target compound’s lack of iodine limits its utility in radiology but enhances versatility in drug synthesis .
- The piperazinyl derivative () exemplifies how structural modifications (e.g., introducing nitrogen heterocycles) can tailor compounds for specific biological targets, such as serotonin or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
